molecular formula C17H16N4O3 B7637848 N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B7637848
M. Wt: 324.33 g/mol
InChI Key: LFDFLWYNZUTSQL-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxypyridine ring and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxypyridine Intermediate: The starting material, 6-methoxypyridine, undergoes a series of reactions including nitration, reduction, and acylation to form the desired intermediate.

    Synthesis of the Phthalazinone Intermediate: This involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by methylation.

    Coupling Reaction: The final step involves coupling the methoxypyridine intermediate with the phthalazinone intermediate under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloropyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
  • N-(6-methoxypyridin-3-yl)-2-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Uniqueness

N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its methoxypyridine and phthalazinone moieties provide distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-21-17(23)13-6-4-3-5-12(13)14(20-21)9-15(22)19-11-7-8-16(24-2)18-10-11/h3-8,10H,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFLWYNZUTSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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